Ethyl N-(4-anilinophenyl)carbamate
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Overview
Description
Ethyl N-(4-anilinophenyl)carbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamate moiety, which is further linked to a 4-anilinophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(4-anilinophenyl)carbamate typically involves the reaction of ethyl chloroformate with 4-anilinophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product under mild conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(4-anilinophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Ethyl N-(4-anilinophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl N-(4-anilinophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can form a carbamoylated complex with the enzyme, inhibiting its activity. This interaction is crucial for its potential therapeutic effects and applications in enzyme inhibition studies.
Comparison with Similar Compounds
Ethyl N-(4-anilinophenyl)carbamate can be compared with other carbamate compounds, such as:
- Mthis compound
- Propyl N-(4-anilinophenyl)carbamate
- Butyl N-(4-anilinophenyl)carbamate
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl N-(4-anilinophenyl)carbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)17-14-10-8-13(9-11-14)16-12-6-4-3-5-7-12/h3-11,16H,2H2,1H3,(H,17,18) |
InChI Key |
WTKHWQSXMAKJQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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